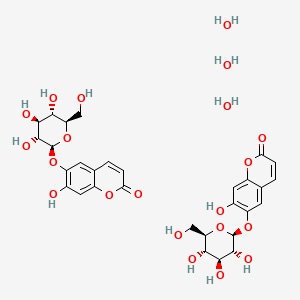
Esculin sesquihydrate
Overview
Description
Esculin sesquihydrate is a naturally occurring glycosidic coumarin derivative. It is primarily extracted from the bark of the horse chestnut tree (Aesculus hippocastanum) and other plants. This compound is known for its blue fluorescent properties and is widely used in various scientific and industrial applications due to its unique chemical structure and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
Esculin sesquihydrate can be synthesized through the glycosylation of esculetin (6,7-dihydroxycoumarin) with glucose. The reaction typically involves the use of a glycosyl donor and an acid catalyst under controlled temperature and pH conditions. The process can be optimized to achieve high yields and purity of the final product .
Industrial Production Methods
In industrial settings, this compound is produced through the extraction of esculetin from plant sources followed by glycosylation. The extraction process involves the use of solvents such as methanol or ethanol to isolate esculetin, which is then subjected to glycosylation using enzymatic or chemical methods. The final product is purified through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
Esculin sesquihydrate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form esculetin and other oxidation products.
Hydrolysis: Under acidic or enzymatic conditions, this compound can be hydrolyzed to release esculetin and glucose.
Substitution: The hydroxyl groups in this compound can participate in substitution reactions to form derivatives with different functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or specific enzymes (e.g., β-glucosidase) are used for hydrolysis.
Substitution: Reagents such as acyl chlorides or alkyl halides can be used for substitution reactions
Major Products Formed
Oxidation: Esculetin and other oxidized derivatives.
Hydrolysis: Esculetin and glucose.
Substitution: Various substituted coumarin derivatives
Scientific Research Applications
Esculin sesquihydrate has a wide range of applications in scientific research, including:
Chemistry: Used as a fluorescent dye in analytical chemistry and as a reagent in various chemical reactions.
Biology: Employed in microbiology to identify bacterial species, particularly Enterococci and Listeria, due to its ability to hydrolyze in the presence of bile.
Medicine: Investigated for its antioxidant, anti-inflammatory, and anticancer properties. It is used in studies related to vascular protection and skin health.
Industry: Utilized in the formulation of cosmetics and personal care products for its UV-protective and skin-soothing properties .
Mechanism of Action
Esculin sesquihydrate exerts its effects primarily through its antioxidant and anti-inflammatory activities. It inhibits catabolic enzymes such as hyaluronidase and collagenase, thereby preserving the integrity of the perivascular connective tissue. Additionally, it modulates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, leading to the upregulation of antioxidant response elements and the production of protective enzymes .
Comparison with Similar Compounds
Similar Compounds
Esculetin: The aglycone form of esculin, known for its antioxidant and anti-inflammatory properties.
Coumarin: The parent compound of esculin, widely used in perfumes and as a precursor for various pharmaceuticals.
Aesculin: Another glycosidic coumarin with similar biological activities
Uniqueness of Esculin Sesquihydrate
This compound is unique due to its glycosidic linkage, which enhances its solubility in water and stability compared to its aglycone form, esculetin. This property makes it particularly useful in biological and industrial applications where solubility and stability are crucial .
Properties
IUPAC Name |
7-hydroxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one;trihydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C15H16O9.3H2O/c2*16-5-10-12(19)13(20)14(21)15(24-10)23-9-3-6-1-2-11(18)22-8(6)4-7(9)17;;;/h2*1-4,10,12-17,19-21H,5H2;3*1H2/t2*10-,12-,13+,14-,15-;;;/m11.../s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGMHQDJZWHRZPO-HPPUHPNBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)OC2=CC(=C(C=C21)OC3C(C(C(C(O3)CO)O)O)O)O.C1=CC(=O)OC2=CC(=C(C=C21)OC3C(C(C(C(O3)CO)O)O)O)O.O.O.O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=O)OC2=CC(=C(C=C21)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O.C1=CC(=O)OC2=CC(=C(C=C21)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O.O.O.O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H38O21 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
734.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66778-17-4 | |
| Record name | Esculin sesquihydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066778174 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2H-1-Benzopyran-2-one, 6-(.beta.-D-glucopyranosyloxy)-7-hydroxy- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ESCULIN SESQUIHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QP6AL93RDW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl (4R)-4-[(1R,3aS,3bR,4R,5aR,7R,9aS,9bS,11aR)-7-[(tert-butyldimethylsilyl)oxy]-4-hydroxy-9a,11a-dimethyl-tetradecahydro-1H-cyclopenta[a]phenanthren-1-yl]pentanoate](/img/structure/B8099595.png)
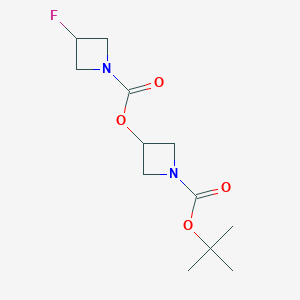
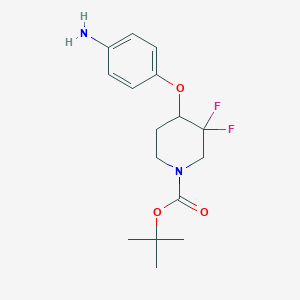
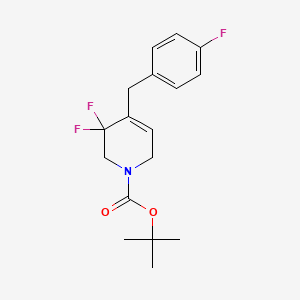
![5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1,3(10),4(8),6,11,13(17),15-heptaene](/img/structure/B8099622.png)
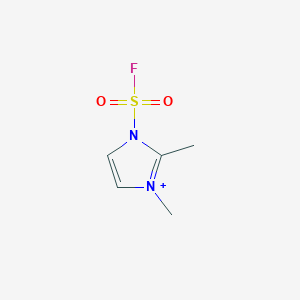
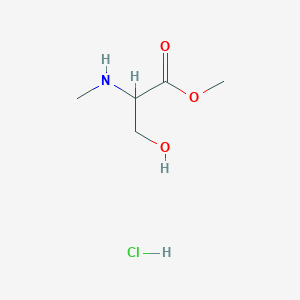
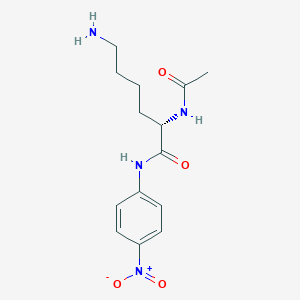
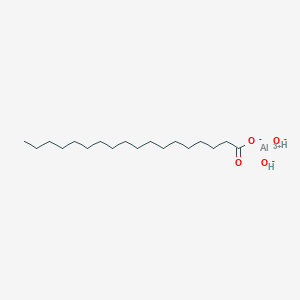
![sodium;2-bromo-4-[3-(3-bromo-4-hydroxy-5-methylphenyl)-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]-6-methylphenolate](/img/structure/B8099649.png)
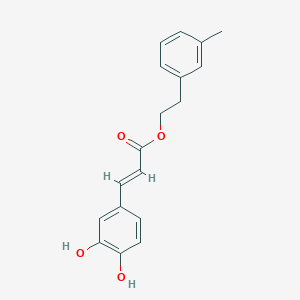
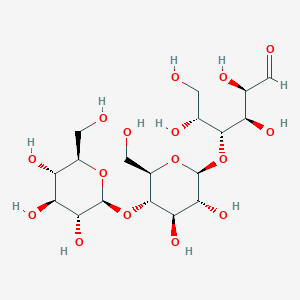
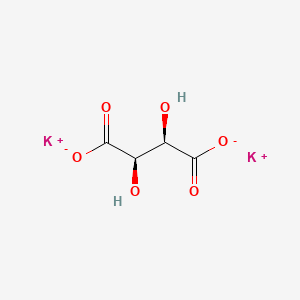
![2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-4-methylpentanoic acid](/img/structure/B8099679.png)
